molecular formula C15H17N3O4S B11274578 2-(2-acetamidothiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11274578
M. Wt: 335.4 g/mol
InChI Key: CHROFTJHFFWEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-acetamidothiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that features a thiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidothiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Dimethoxyphenyl Acetate: The final step involves coupling the acetylated thiazole with 2,4-dimethoxyphenyl acetate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of thiazole derivatives with various substituents.

Scientific Research Applications

2-(2-acetamidothiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and dimethoxyphenyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-acetamidothiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C15H17N3O4S/c1-9(19)16-15-17-10(8-23-15)6-14(20)18-12-5-4-11(21-2)7-13(12)22-3/h4-5,7-8H,6H2,1-3H3,(H,18,20)(H,16,17,19)

InChI Key

CHROFTJHFFWEDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.